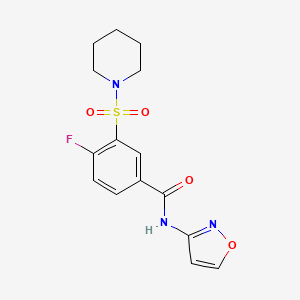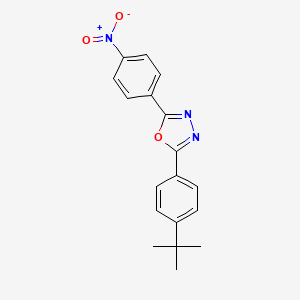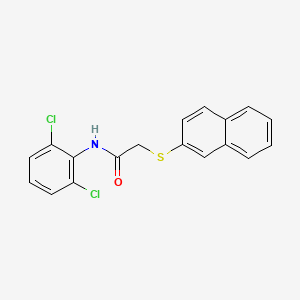![molecular formula C22H20N2O3 B4403158 N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B4403158.png)
N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide
Vue d'ensemble
Description
N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide, also known as BMB-4, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMB-4 belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, and this compound may exert its effects through this mechanism.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a potentially safer alternative for use in preclinical studies. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Orientations Futures
There are several potential future directions for research on N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide. One area of interest is its potential as a combination therapy with other anti-cancer agents. This compound has been shown to enhance the anti-tumor effects of other drugs, and further research is needed to explore its potential in this context. Additionally, more research is needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Finally, the development of more water-soluble derivatives of this compound may improve its potential for clinical use.
Applications De Recherche Scientifique
N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have anti-viral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
2-[2-(methylamino)-2-oxoethoxy]-N-(4-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-23-21(25)15-27-20-10-6-5-9-19(20)22(26)24-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBBACPCAQNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzoate](/img/structure/B4403088.png)
![2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403091.png)

![N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4403105.png)
![3-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4403107.png)



![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B4403174.png)

![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4403187.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)